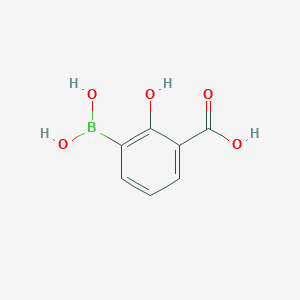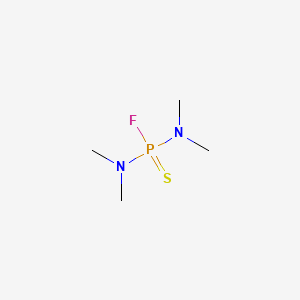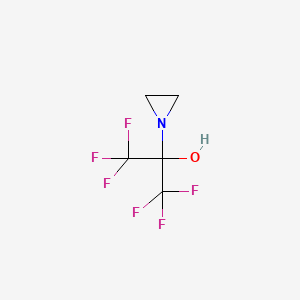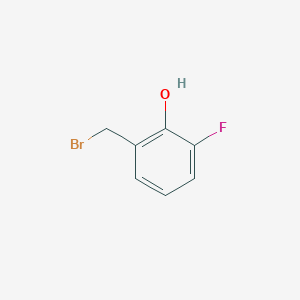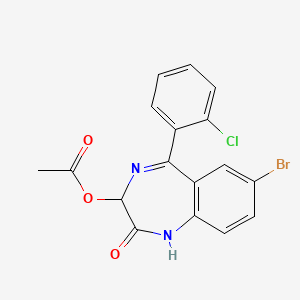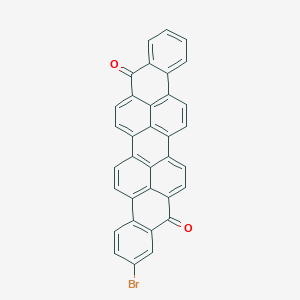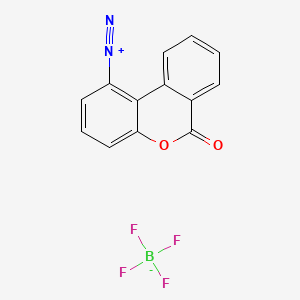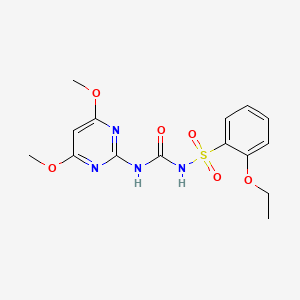
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonylurea Group: The sulfonylurea group is introduced by reacting the pyrimidine derivative with a sulfonyl isocyanate or a sulfonamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group to corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a tool for studying enzyme inhibition or protein interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-methoxyphenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-chlorophenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-fluorophenyl)sulfonylurea
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is unique due to its specific substitution pattern on the aromatic ring and the presence of both methoxy and ethoxy groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H18N4O6S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C15H18N4O6S/c1-4-25-10-7-5-6-8-11(10)26(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
YKPMGPZYOXHYSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


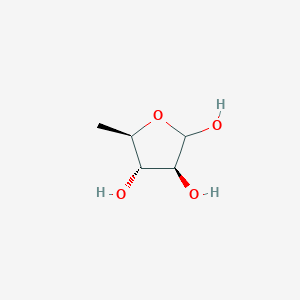
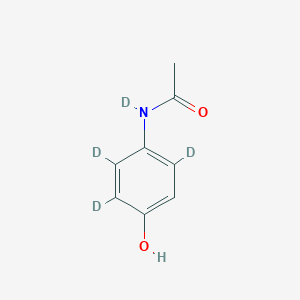

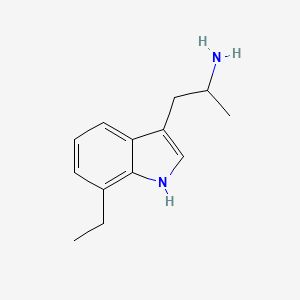
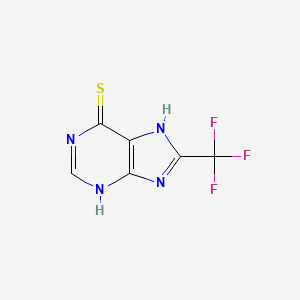
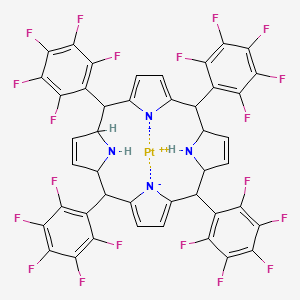
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
